2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-6-5-7-17(10-15)12-25-13-20(18-8-3-4-9-19(18)25)28-14-22(26)23-21-11-16(2)27-24-21/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBUFINNLBJROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves several key steps:
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Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative, 1-(3-methylbenzyl)-1H-indole. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
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Thioether Formation: : The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the indole derivative.
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Acetamide Formation: : The final step involves the acylation of the thioether with an acyl chloride or anhydride, in the presence of a base like triethylamine, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
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Substitution: : The aromatic rings in the indole and isoxazole moieties can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the acetamide group.
Functionalized Aromatics: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is characterized by a complex structure that includes an indole moiety, a thioether linkage, and an isoxazole group. Its molecular formula is with a molecular weight of approximately 408.5 g/mol. The structural arrangement contributes to its biological activity, particularly in modulating receptor interactions.
G Protein-Coupled Receptor Modulation
Research indicates that compounds with similar structures can act as agonists or antagonists for various G protein-coupled receptors (GPCRs). These receptors play crucial roles in cellular signaling pathways and are targets for many therapeutic agents. For instance, studies have shown that indole derivatives can influence the activity of somatostatin receptors, which are implicated in multiple physiological processes, including hormone regulation and neurotransmission .
Anticancer Activity
Indole-based compounds have been extensively studied for their anticancer properties. The thioether linkage in this compound may enhance its ability to induce apoptosis in cancer cells. Case studies have demonstrated that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Research has explored the effects of indole derivatives on serotonin receptors, which are critical for mood regulation and are targets for antidepressant medications. The structure of this compound suggests it may have similar effects, warranting further investigation into its potential as an antidepressant or anxiolytic agent .
Table 1: Summary of Biological Activities of Indole Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Indole Derivative A | Somatostatin receptor agonist | |
| Indole Derivative B | Cytotoxic against cancer cells | |
| Indole Derivative C | Serotonin receptor modulation |
Case Study: Anticancer Efficacy
A study conducted on an indole derivative similar to this compound revealed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis . This finding highlights the potential of this compound in developing new cancer therapies.
Case Study: Neuropharmacological Effects
In another study focusing on serotonin receptor interactions, researchers found that specific indole derivatives could enhance serotonin signaling pathways, suggesting potential applications in treating depression and anxiety disorders . This aligns with the structural characteristics of this compound.
Mechanism of Action
The mechanism by which 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exerts its effects is likely multifaceted, involving interactions with various molecular targets. Potential pathways include:
Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their activity.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Indole vs. Triazinoindole/Triazino[5,6-b]indole: The target compound’s indole core is simpler than the fused triazinoindole systems in compounds like 24–27 . However, the 3-methylbenzyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to brominated triazinoindoles .
- 1,3,4-Oxadiazole vs. Isoxazole : The 5-methylisoxazole in the target compound provides a compact, hydrogen-bond-accepting group, contrasting with the bulkier 1,3,4-oxadiazole-thioacetamides (e.g., 2a–i ). Oxadiazoles are often used to enhance metabolic stability but may reduce solubility .
Substituent Effects
- Thioether Linkage : The thioacetamide bridge in the target compound and analogs like 8a–w is critical for sulfur-mediated interactions (e.g., covalent binding or hydrophobic contacts). This contrasts with oxygen-linked acetamides (e.g., melatonin derivatives in ), which exhibit shorter bond lengths and higher polarity.
- 3-Methylbenzyl Group: This substituent on the indole nitrogen enhances steric bulk and lipophilicity compared to smaller groups (e.g., methyl or hydrogen in 4 ). Similar modifications in 23–27 (e.g., bromo or phenoxy groups) prioritize electronic effects over steric ones.
Biological Activity
The compound 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel bioactive molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a thioether and an isoxazole group, which may contribute to its biological properties. The synthesis typically involves multiple steps, including the formation of the indole core, introduction of the benzyl group, and thioether formation through reactions with thiol compounds.
Antimicrobial Activity
Recent studies have demonstrated that similar compounds exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to the indole-thioacetamide structure have shown low MIC values against various bacterial strains, including MRSA and other Gram-positive bacteria. For example, a derivative exhibited an MIC of 0.98 μg/mL against MRSA .
- Fungal Activity : The compound also shows activity against Candida albicans, with varying minimum fungicidal concentrations (MFC) reported .
Cytotoxicity Against Cancer Cell Lines
The antiproliferative effects of related indole derivatives have been extensively studied. For example:
- Cell Lines Tested : Compounds were evaluated against HeLa, MCF-7, and HT-29 cancer cell lines.
- IC50 Values : Some derivatives demonstrated potent activities with IC50 values in the micromolar range. For instance, one compound showed an IC50 of 0.34 μM against MCF-7 cells .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key biological processes, thus altering metabolic pathways .
- Receptor Modulation : It potentially interacts with various receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect gene expression associated with inflammation and apoptosis, contributing to its therapeutic effects.
Case Studies and Research Findings
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| 2k | Antibacterial | MRSA | 0.98 μg/mL |
| 2k | Antifungal | Candida albicans | Varies |
| 2d | Cytotoxicity | MCF-7 | 0.34 μM |
| 2d | Cytotoxicity | HeLa | 0.52 μM |
Q & A
Basic Research Questions
Q. What are the critical steps and optimized conditions for synthesizing 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Indole alkylation : Reacting 1H-indole derivatives with 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the benzyl group .
- Thioether formation : Coupling the indole-thiol intermediate with chloroacetamide derivatives using thiophilic catalysts (e.g., triethylamine in ethanol) .
- Final amidation : Reacting with 5-methylisoxazol-3-amine under reflux in aprotic solvents like acetonitrile .
- Optimization : Yield and purity depend on solvent choice (DMF or ethanol for solubility), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for limiting reagents) .
Q. How is structural characterization performed for this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., indole C-3 thioether linkage at δ 3.8–4.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~470–480 Da) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase inhibition assays) may arise from:
- Assay variability : Differences in cell lines (HEK293 vs. HeLa) or ATP concentrations .
- Solubility issues : Use of DMSO vs. PEG-400 vehicles affects bioavailability .
- Resolution : Standardize protocols (fixed ATP levels, uniform vehicle) and validate via orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methods :
- Molecular docking : Predict binding affinity to targets (e.g., COX-2 or JAK kinases) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP (target <5), CYP450 inhibition risks, and blood-brain barrier permeability .
Key Research Challenges
Q. How to address low aqueous solubility during in vivo studies?
- Solutions :
- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced solubility .
- Nanoformulation : Use liposomal encapsulation (e.g., DSPE-PEG lipids) to improve bioavailability .
Q. What mechanistic studies clarify its dual activity in kinase and COX-2 inhibition?
- Approach :
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Gene knockout models : CRISPR/Cas9-mediated COX-2 deletion in cell lines to isolate kinase-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
